1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple halogenated phenyl groups and a piperidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including halogenation, sulfonylation, and amide formation. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with methanesulfonyl chloride to form the sulfonyl chloride intermediate. This intermediate is then reacted with 2,6-difluorophenylpiperidine-4-carboxamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluoroanisole: A related compound with similar halogenated phenyl groups.
2-Chloro-6-fluorobenzylsulfonyl chloride: Another sulfonyl chloride derivative with comparable chemical properties.
Uniqueness
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,6-DIFLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of multiple halogenated phenyl groups and a piperidine ring, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18ClF3N2O3S |
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Molecular Weight |
446.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H18ClF3N2O3S/c20-14-3-1-4-15(21)13(14)11-29(27,28)25-9-7-12(8-10-25)19(26)24-18-16(22)5-2-6-17(18)23/h1-6,12H,7-11H2,(H,24,26) |
InChI Key |
SCXLAXUROIFRKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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